N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Description
N-4-(Pentyloxy)benzylmethanamine (C₁₈H₂₄N₂O, MW 284.40 g/mol) is a tertiary amine featuring a benzyl group substituted with a pentyloxy chain at the para position and a 3-pyridinylmethyl moiety.
Properties
IUPAC Name |
1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMUKFRSYRCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-4-(Pentyloxy)benzylmethanamine involves several steps. One common method includes the reaction of 4-(pentyloxy)benzyl chloride with 3-pyridinemethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-4-(Pentyloxy)benzylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
N-4-(Pentyloxy)benzylmethanamine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .
Mechanism of Action
The mechanism of action of N-4-(Pentyloxy)benzylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
Alkoxy Chain Variations
- N-4-(2-Methoxyethoxy)benzyl-methanamine (C₁₆H₂₀N₂O₂, MW 272.35 g/mol):
Replacing the pentyloxy group with a shorter, polar 2-methoxyethoxy chain reduces lipophilicity (logP ~1.5 vs. ~3.5 for the pentyloxy analog) but enhances water solubility. This modification is advantageous for improving oral bioavailability in drug candidates . - However, the absence of a pyridinyl group limits π-stacking interactions compared to the target compound .
Bulky Substituents
- N-(4-(tert-Butyl)benzyl)-N-methyl-1-(4-(trifluoromethyl)benzyl)methanamine (C₂₁H₂₅F₃N₂):
The tert-butyl and trifluoromethyl groups introduce steric bulk and electron-deficient regions, favoring interactions with sterically tolerant targets (e.g., kinase ATP pockets). However, the rigid tert-butyl group may reduce conformational flexibility compared to the pentyloxy chain .
Pyridinyl vs. Other Heterocycles
- (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (C₁₅H₁₆FN₂O):
The 4-pyridinyl isomer shifts the nitrogen’s position, altering hydrogen-bonding geometry. This could enhance binding to targets requiring a specific nitrogen orientation (e.g., nicotinic acetylcholine receptors) . - Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine): Replacing pyridine with morpholinooxazole introduces a larger, electron-rich heterocycle. Such modifications are common in catalytic systems for redox-active applications, though they increase molecular weight and complexity .
Molecular Properties
| Compound Name | Molecular Formula | MW (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| N-4-(Pentyloxy)benzylmethanamine | C₁₈H₂₄N₂O | 284.40 | ~3.5 | Pentyloxy, 3-pyridinyl |
| N-4-(2-Methoxyethoxy)benzyl-methanamine | C₁₆H₂₀N₂O₂ | 272.35 | ~1.5 | 2-Methoxyethoxy, 3-pyridinyl |
| N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine | C₁₄H₁₂F₂N₂ | 246.26 | ~2.8 | 4-Fluorobenzyl, 4-fluorophenyl |
*Estimated using ChemDraw.
Biological Activity
N-4-(Pentyloxy)benzylmethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
N-4-(Pentyloxy)benzylmethanamine has the molecular formula and a molecular weight of 284.4 g/mol. The compound features a pentyloxy group attached to a benzyl moiety, which is further linked to a pyridine ring. This specific structure is believed to influence its biological activity significantly.
Antidepressant Effects
Research indicates that compounds similar to N-4-(Pentyloxy)benzylmethanamine may exhibit antidepressant effects . In vitro studies have shown that such compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Receptor Binding Affinity
In a study examining the binding affinity of various derivatives, it was found that modifications in the alkoxy chain significantly affected the potency of the compounds as GPR88 agonists. For instance, the introduction of longer or branched alkoxy groups generally enhanced receptor interaction, suggesting that structural optimization is critical for developing effective pharmacological agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on N-4-(Pentyloxy)benzylmethanamine reveal that:
- Alkoxy Substitution : The length and branching of the alkoxy group are pivotal for enhancing potency. Compounds with optimized lipophilicity showed improved receptor binding and biological activity.
- Amino Group Modifications : Variations in the amino group at site B of the molecule can lead to comparable or improved efficacy, indicating flexibility in designing derivatives with desired pharmacological profiles .
Case Studies
- GPR88 Agonist Activity : In vivo studies demonstrated that certain derivatives exhibited significant agonistic activity towards GPR88, with EC50 values in the nanomolar range. For example, one derivative showed an EC50 of 59 nM in a cell-based cAMP assay, indicating strong biological activity .
- Histamine H3 Receptor Interaction : Another study highlighted that related compounds displayed high affinities towards histamine H3 receptors, with pA2 values exceeding 8.0. This suggests potential applications in treating conditions linked to histaminergic dysregulation .
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
